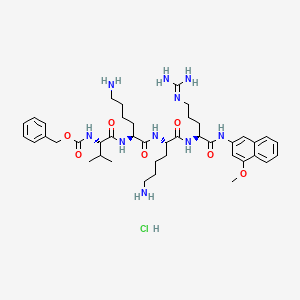
Z-Val-Lys-Lys-Arg-4MbetaNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its application as a fluorogenic substrate for cathepsin B, an enzyme involved in protein degradation. The compound’s structure includes a sequence of amino acids (valine, lysine, lysine, arginine) linked to a 4-methoxy-beta-naphthylamide group, which allows for the detection of enzymatic activity through fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced chromatographic techniques ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as cathepsin B. The hydrolysis of the peptide bond releases the 4-methoxy-beta-naphthylamide group, which can be detected fluorometrically.
Common Reagents and Conditions
Enzymes: Cathepsin B or other proteases.
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers to maintain the pH.
Conditions: Typically, reactions are carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the enzymatic hydrolysis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is 4-methoxy-beta-naphthylamine, which exhibits fluorescence and can be quantified to measure enzyme activity.
Scientific Research Applications
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is widely used in scientific research due to its sensitivity and specificity as a fluorogenic substrate. Some key applications include:
Biochemistry: Used to study the activity of cathepsin B and other proteases.
Cell Biology: Employed in assays to measure protease activity in cell lysates or live cells.
Medicine: Utilized in diagnostic assays to detect protease activity associated with diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide involves its recognition and cleavage by proteolytic enzymes. The peptide sequence is specifically designed to be a substrate for cathepsin B. Upon cleavage, the 4-methoxy-beta-naphthylamide group is released, producing a fluorescent signal that can be measured. This allows researchers to quantify enzyme activity and study the kinetics of proteolysis.
Comparison with Similar Compounds
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is unique due to its specific amino acid sequence and the presence of the 4-methoxy-beta-naphthylamide group. Similar compounds include:
Z-Phe-Arg-4-methoxy-beta-naphthylamide: Another fluorogenic substrate for cathepsin B, differing in the amino acid sequence.
Z-Arg-Arg-4-methoxy-beta-naphthylamide: Used for studying other proteases with different substrate specificities.
Z-Val-Lys-Lys-Arg-2-naphthylamide: A variant with a different naphthylamide group, affecting its fluorescence properties.
These compounds are used in various assays to study different proteases and their inhibitors, highlighting the versatility and importance of fluorogenic substrates in biochemical research.
Properties
CAS No. |
71003-01-5 |
|---|---|
Molecular Formula |
C42H63ClN10O7 |
Molecular Weight |
855.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C42H62N10O7.ClH/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3;/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47);1H/t32-,33-,34-,36-;/m0./s1 |
InChI Key |
YUFHWAINYSEMML-WGLNLRFBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)
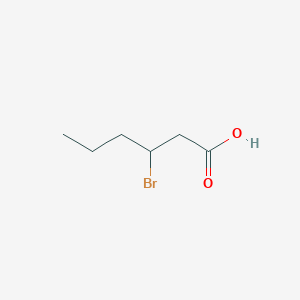
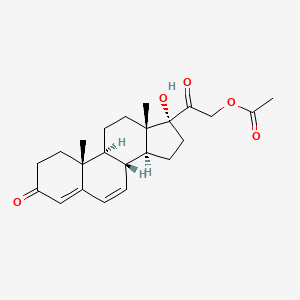
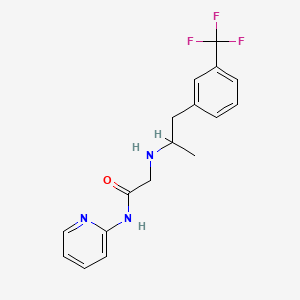
![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)
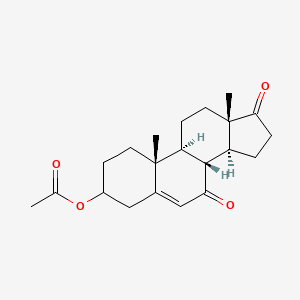

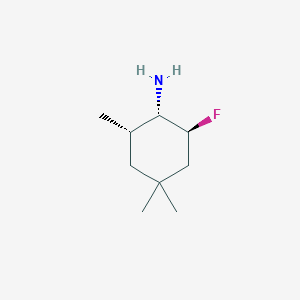

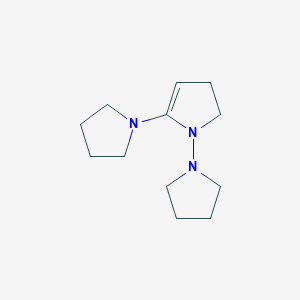
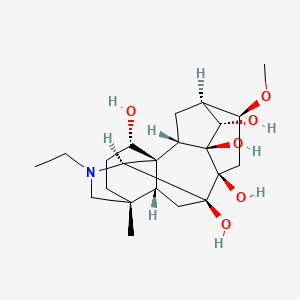
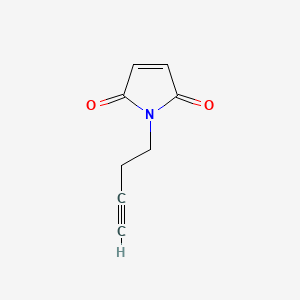
![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
